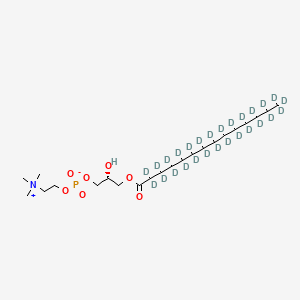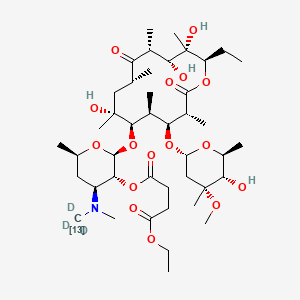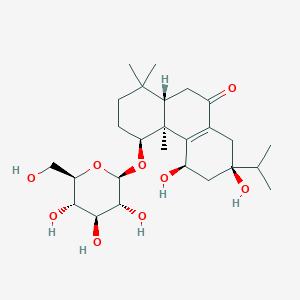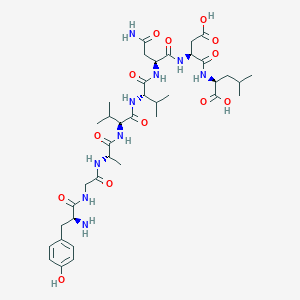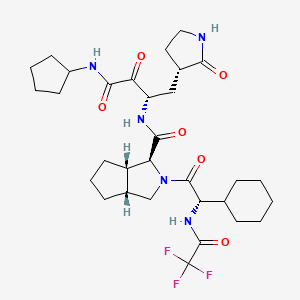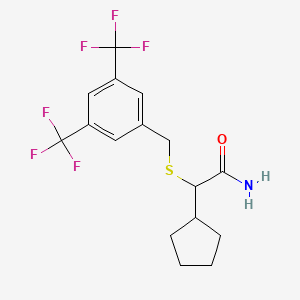
mEH-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mEH-IN-1, also known as Compound 62, is a potent inhibitor of microsomal epoxide hydrolase (mEH). This enzyme is an α/β-fold hydrolase that is widely expressed in various mammalian tissues and is responsible for the hydrolysis of a diverse range of epoxide-containing molecules. The enzyme is primarily localized in the endoplasmic reticulum of eukaryotic cells. Research involving this compound can contribute to the understanding of conditions such as preeclampsia, hypercholanemia, and cancer .
Métodos De Preparación
The synthesis of mEH-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce this compound in bulk quantities .
Análisis De Reacciones Químicas
mEH-IN-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
mEH-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of microsomal epoxide hydrolase and its effects on various chemical reactions.
Biology: Helps in understanding the role of microsomal epoxide hydrolase in biological processes and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in conditions such as preeclampsia, hypercholanemia, and cancer.
Industry: Used in the development of new drugs and therapeutic agents targeting microsomal epoxide hydrolase
Mecanismo De Acción
mEH-IN-1 exerts its effects by inhibiting the activity of microsomal epoxide hydrolase. This enzyme is involved in the hydrolysis of epoxide-containing molecules, which are intermediates in various metabolic pathways. By inhibiting this enzyme, this compound can modulate the levels of these intermediates and affect the downstream biological processes. The molecular targets and pathways involved include the endoplasmic reticulum and various cellular signaling pathways .
Comparación Con Compuestos Similares
mEH-IN-1 is unique in its potent inhibition of microsomal epoxide hydrolase with an IC50 value of 2.2 nM. Similar compounds include other inhibitors of microsomal epoxide hydrolase, such as:
Compound A: Another potent inhibitor with a slightly different chemical structure.
Compound B: Known for its high selectivity towards microsomal epoxide hydrolase.
Compound C: Exhibits similar inhibitory activity but with different pharmacokinetic properties. The uniqueness of this compound lies in its high potency and specificity towards microsomal epoxide hydrolase, making it a valuable tool for research and potential therapeutic applications
Propiedades
Fórmula molecular |
C16H17F6NOS |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-2-cyclopentylacetamide |
InChI |
InChI=1S/C16H17F6NOS/c17-15(18,19)11-5-9(6-12(7-11)16(20,21)22)8-25-13(14(23)24)10-3-1-2-4-10/h5-7,10,13H,1-4,8H2,(H2,23,24) |
Clave InChI |
HFFWMFZWOVDMTI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(C(=O)N)SCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
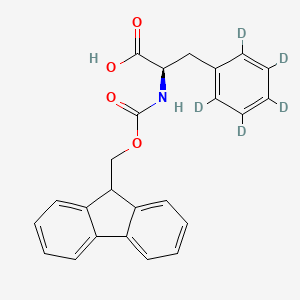
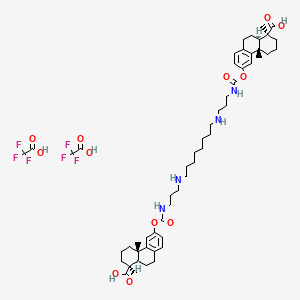
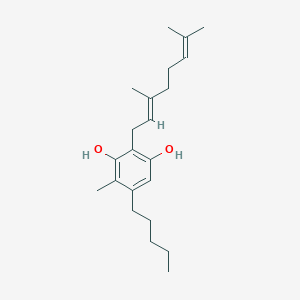

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
